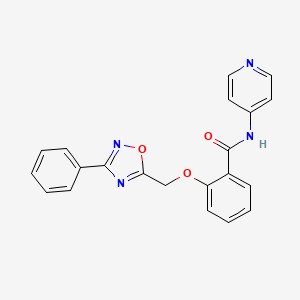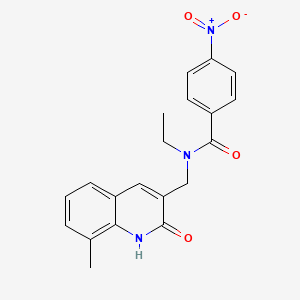
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, also known as 3MBQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. For instance, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer progression. Additionally, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide inhibits the activity of β-secretase, which is an enzyme that cleaves amyloid precursor protein and leads to the formation of amyloid plaques in Alzheimer's disease. Moreover, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide activates the Nrf2-ARE pathway, which is involved in the protection of dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been found to modulate various biochemical and physiological processes in cells and tissues. For instance, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide induces apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide inhibits the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), which are involved in the pathogenesis of various diseases. Moreover, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is its broad spectrum of therapeutic applications. Moreover, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide exhibits low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide. Moreover, further studies are needed to elucidate the molecular mechanisms of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide in disease progression. Additionally, the development of novel formulations and drug delivery systems can enhance the bioavailability and efficacy of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide. Furthermore, the evaluation of the pharmacokinetics and pharmacodynamics of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide in animal models and clinical trials can provide valuable insights into its safety and efficacy in humans.
Conclusion:
In conclusion, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is a chemical compound that has shown promising therapeutic applications in various diseases. The synthesis method of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)amine in the presence of a base. The mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. Moreover, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide modulates various biochemical and physiological processes in cells and tissues. Although N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide exhibits several advantages, it also has some limitations that need to be addressed. Finally, there are several future directions for the research and development of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide that can enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)amine in the presence of a base such as triethylamine. This reaction yields N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide as a white solid with a melting point of 138-140°C.
Applications De Recherche Scientifique
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide exhibits anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells. Moreover, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been found to prevent the formation of amyloid plaques and neurofibrillary tangles, which are characteristic features of Alzheimer's disease. Additionally, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been shown to protect dopaminergic neurons from degeneration, which is a hallmark of Parkinson's disease.
Propriétés
IUPAC Name |
N-tert-butyl-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-8-7-10-17(12-15)21(26)24(22(2,3)4)14-18-13-16-9-5-6-11-19(16)23-20(18)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVOIEWWZILNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7710268.png)










